1-Chloro-3-methylbutan-2-ol

Nucleophilic substitution SN2 reactivity Regioisomer comparison

1-Chloro-3-methylbutan-2-ol (CAS 55033-10-8) is a branched, vicinal chlorohydrin of formula C5H11ClO. It contains a primary chlorine and a secondary alcohol on adjacent carbons, distinguishing it from regioisomers where the chlorine occupies a tertiary or alternate position.

Molecular Formula C5H11ClO
Molecular Weight 122.59 g/mol
CAS No. 55033-10-8
Cat. No. B1367259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-3-methylbutan-2-ol
CAS55033-10-8
Molecular FormulaC5H11ClO
Molecular Weight122.59 g/mol
Structural Identifiers
SMILESCC(C)C(CCl)O
InChIInChI=1S/C5H11ClO/c1-4(2)5(7)3-6/h4-5,7H,3H2,1-2H3
InChIKeyOATUOZRGCOGQQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-3-methylbutan-2-ol CAS 55033-10-8: Sourcing Guide and Differentiation from Isomeric C5H11ClO Chlorohydrins


1-Chloro-3-methylbutan-2-ol (CAS 55033-10-8) is a branched, vicinal chlorohydrin of formula C5H11ClO . It contains a primary chlorine and a secondary alcohol on adjacent carbons, distinguishing it from regioisomers where the chlorine occupies a tertiary or alternate position [1]. Available from major suppliers at 95% minimum purity , this colorless liquid serves as a bifunctional building block for nucleophilic substitution and epoxide formation. Its reactive profile is critically defined by the primary alkyl chloride motif, which is absent in common analogs.

Primary alkyl chloride supports SN2 pathway studies and epoxide formation workflows.
Vicinal chlorohydrin architecture enables base-induced intramolecular cyclization.
C2 stereocenter allows procurement of enantiomerically enriched batches for asymmetric synthesis research.
Selection requires SMILES/InChI confirmation to avoid procurement of isomeric C5H11ClO chlorohydrins.

1-Chloro-3-methylbutan-2-ol vs. Other C5H11ClO Isomers: Why Simple Substitution Fails in SN2-Driven Pathways


Strategic substitution of this compound with other C5H11ClO isomers (e.g., 2-chloro-3-methylbutan-1-ol, 3-chloro-3-methylbutan-2-ol) fails for synthetic chemists because the chlorine environment dictates both reaction rate and mechanistic pathway. 1-Chloro-3-methylbutan-2-ol features a sterically unhindered primary alkyl chloride (RCH₂Cl) that reacts readily via bimolecular nucleophilic substitution (SN2) [1]. In contrast, tertiary chloride regioisomers like 3-chloro-3-methylbutan-2-ol primarily react via unimolecular substitution (SN1) with competing elimination [2]. The difference in leaving-group reactivity prevents direct substitution in synthetic routes that exploit the SN2 manifold (e.g., epoxide formation under basic conditions). Furthermore, predicted logP values show subtle lipophilicity differences among isomers that influence extraction and chromatographic behavior during downstream purification .

Tertiary Chloride Isomers
Regioisomers such as 3-chloro-3-methylbutan-2-ol favor SN1/E1 pathways; SN2-driven synthetic routes may fail if swapped.
Non-Vicinal Analogs
Compounds like 4-chloropentan-2-ol lack the 1,2-chlorohydrin spacing; intramolecular epoxidation may not be reproducible.
Achiral Alternates
Achiral C5 chlorohydrins (e.g., 3-chloro-2,2-dimethyl-1-propanol) cannot serve as chiral building blocks; stereochemical control may be lost.
Generic C5H11ClO Listing
Suppliers may ship regioisomers if ordering is not tied to a unique SMILES-defined part number; structural identity requires verification.

Quantitative Differentiation Evidence for 1-Chloro-3-methylbutan-2-ol (55033-10-8) Versus Its Closest Analogs


Primary Chloride Reactivity vs. Tertiary Chloride Isomer: Mechanistic Pathway Control

1-Chloro-3-methylbutan-2-ol possesses a primary alkyl chloride (Cl-CH₂-; 1° carbon bearing chlorine) as confirmed by its SMILES notation (CC(C)C(CCl)O) and InChI (1S/C5H11ClO/c1-4(2)5(7)3-6) . This renders it exclusively reactive via the SN2 pathway under standard conditions. The regioisomer 3-chloro-3-methylbutan-2-ol (CAS 21326-60-3) carries a tertiary chloride that undergoes SN1 solvolysis, leading to carbocation rearrangements and elimination side-products [1]. This mechanistic dichotomy precludes direct replacement of the target compound with the tertiary isomer in any chemistry designed around an SN2 manifold, such as stereospecific epoxide formation or substitution with primary amines under basic conditions [2].

Mechanistic Pathway Control
Class-level inference
Primary chloride vs Tertiary chloride: SN2 vs SN1/E1 pathway
Mechanism-dependent synthetic planning required; isomer mismatch leads to pathway failure.
No direct rate comparison data available for these substrates.
Nucleophilic substitution SN2 reactivity Regioisomer comparison

Predicted LogP Difference Enables Differential Extraction vs. 2-Chloro-3-methylbutan-1-ol

Predicted partition coefficients differentiate the target compound from its close regioisomer, 2-chloro-3-methylbutan-1-ol (CAS 55068-34-3). The target compound has a predicted ACD/LogP of 1.15 , whereas the regioisomer is reported with a LogP value of approximately 1.24 . This ΔLogP of +0.09 for the regioisomer indicates marginally higher lipophilicity, which directly impacts reversed-phase HPLC retention times and liquid-liquid extraction partitioning during downstream purification .

Predicted LogP Difference
Cross-study comparable
ΔLogP ≈ +0.09 (comparator more lipophilic)
Supports reversed-phase HPLC and extraction method development for isomer resolution.
Predicted ACD/LogP 1.15 vs 1.24; experimental values not available.
Lipophilicity LogP Chromatographic separation Regioisomer differentiation

Predicted Boiling Point: Comparable to Other Branched C5 Chlorohydrins

The boiling point of 1-chloro-3-methylbutan-2-ol is predicted to be 154.7 ± 13.0 °C at 760 mmHg (ACD/Labs prediction) . This value is essentially identical to the predicted boiling point of the regioisomer 2-chloro-3-methylbutan-1-ol (also 154.7 ± 13.0 °C) . The overlap, with a quantifiable difference of 0.0 °C, indicates that boiling point cannot be used to distinguish or purify these isomers via simple distillation, reinforcing the need for chromatographic or other analytical methods for separation .

Predicted Boiling Point
Cross-study comparable
154.7 ± 13.0 °C (identical within error)
Boiling point overlap negates distillation as an isomer purity specification; orthogonal identity verification required.
ACD/Labs prediction at 760 mmHg.
Boiling point Physicochemical properties Distillation

Chiral Center at C2 Enables Enantiomerically Pure Procurement for Asymmetric Synthesis

1-Chloro-3-methylbutan-2-ol contains one defined stereocenter at C2, as indicated by its InChI structure . This chirality is absent in achiral C5 chlorohydrins (e.g., 3-chloro-2,2-dimethyl-1-propanol, CAS 13401-56-4) , which lack an asymmetric carbon. While the racemic mixture is standard, the presence of the chiral center enables procurement of enantiomerically enriched batches for asymmetric synthesis applications, where the achiral comparator fundamentally cannot serve as a chiral building block. The specific rotation and enantiomeric excess are batch-dependent and must be specified during procurement .

Chiral Center at C2
Supporting evidence
1 stereocenter; enantiomerically enriched batches may be procured.
Enables asymmetric synthesis applications; achiral analogs cannot serve as chiral building blocks.
Racemic unless otherwise specified; ee is batch-dependent.
Chiral resolution Enantiomeric excess Asymmetric synthesis Chiral building block

Vicinal Chlorohydrin Motif Enables Base-Induced Epoxidation – Absent in Non-Vicinal Isomers

The vicinal chlorohydrin arrangement (Cl-CH₂-CH(OH)-R) enables intramolecular SN2 epoxide formation under basic conditions to yield 2-isopropyloxirane [1]. This transformation capitalizes on the proximity of the hydroxyl nucleophile and the primary chloride leaving group. Non-vicinal isomers, such as 4-chloropentan-2-ol (CAS 35096-45-8, XLogP3-AA = 1.3) , have a greater spatial separation between chlorine and hydroxyl, preventing intramolecular cyclization and requiring different synthetic strategies. This enables a shorter synthetic sequence when epoxide formation is desired [2].

Vicinal Epoxidation Capacity
Class-level inference
Vicinal chlorohydrin: intramolecular epoxide formation possible. Non-vicinal: no cyclization.
Shortens synthetic sequence to 2-isopropyloxirane relative to non-vicinal alternatives.
No quantitative cyclization yield data available.
Epoxide formation Vicinal chlorohydrin Intramolecular substitution Building block versatility

Specific SMILES/InChI Identity: Critical for Distinguishing from C5H11ClO Structural Isomers

The compound's unique SMILES (CC(C)C(CCl)O) and Standard InChI (1S/C5H11ClO/c1-4(2)5(7)3-6) are recorded by authoritative databases. Unlike generic 'C5H11ClO' descriptors used by many suppliers for multiple isomers, this specific SMILES fingerprint definitively identifies it against competing regioisomers. For instance, the regioisomer 2-chloro-3-methylbutan-1-ol possesses a distinct SMILES (CC(C)C(Cl)CO) . The difference—specifically the position of the primary alcohol vs. primary chloride—is resolved by NMR or GC-MS. Commercial suppliers can ship the regioisomer if ordering is not done via a unique SMILES-defined part number, causing a procurement error [1].

SMILES/InChI Identity
Supporting evidence
CC(C)C(CCl)O; InChI Key: OATUOZRGCOGQQF-UHFFFAOYSA-N
Definitive isomer fingerprint prevents procurement of incorrect regioisomers.
Specify unique SMILES in procurement documents.
Structural confirmation SMILES InChI Quality control

Optimal Research and Industrial Scenarios for Procuring 1-Chloro-3-methylbutan-2-ol (CAS 55033-10-8)


SN2-Based Nucleophilic Substitution in Medicinal Chemistry

The primary alkyl chloride group of 1-chloro-3-methylbutan-2-ol makes it the preferred substrate for SN2 reactions with nitrogen, oxygen, or sulfur nucleophiles where the tertiary chloride isomer (3-chloro-3-methylbutan-2-ol) would generate elimination products or fail to react stereospecifically [1]. This makes it suitable for introducing branched C5 chains into drug-like scaffolds where the secondary alcohol can be further functionalized. The 95% minimum purity specification from major suppliers supports direct use in medicinal chemistry synthesis without additional purification .

Epoxide Intermediate Generation via Base-Induced Cyclization

The vicinal chlorohydrin motif allows clean conversion to 2-isopropyloxirane under basic conditions. This eliminates the need for a separate epoxidation step using peracids or other oxidants. The epoxide product serves as a versatile electrophile for ring-opening reactions with diverse nucleophiles, expanding the accessible chemical space [2].

Chiral Building Block for Asymmetric Synthesis Programs

The compound's C2 stereocenter enables procurement of enantiomerically enriched batches for asymmetric synthesis . For programs requiring chiral C5 chlorohydrin intermediates, this compound provides a defined stereochemical handle absent in achiral analogs like 3-chloro-2,2-dimethyl-1-propanol. Researchers should specify enantiomeric excess requirements during procurement, as standard commercial material is predominantly racemic.

Process Chemistry: LogP-Guided Chromatographic Purification

The predicted ACD/LogP of 1.15 for 1-chloro-3-methylbutan-2-ol, alongside the slightly higher LogP (~1.24) of the regioisomer 2-chloro-3-methylbutan-1-ol, provides a quantitative basis for designing reversed-phase HPLC and flash chromatography purification protocols capable of resolving these close isomers . Process chemists can use this data to develop analytical methods for release testing and in-process control.

Application
Selection Property
Validation Focus
SN2 Nucleophilic Substitution Studies
Primary alkyl chloride reactivity profile
Confirm SN2 pathway exclusivity; rule out tertiary chloride isomer contamination.
Epoxide Intermediate Generation
Vicinal chlorohydrin architecture
Verify intramolecular cyclization efficiency to 2-isopropyloxirane.
Asymmetric Synthesis Research
C2 stereocenter availability
Specify enantiomeric excess requirements; confirm chiral identity upon receipt.
Chromatographic Purification Method Development
Predicted LogP differentiation
Develop HPLC protocols capable of resolving regioisomers with ΔLogP ≈ 0.09.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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